N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)cyclopropanecarboxamide
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Overview
Description
N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)cyclopropanecarboxamide is a compound that belongs to the class of thienopyrimidines.
Preparation Methods
The synthesis of N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)cyclopropanecarboxamide involves several steps. One common method starts with the preparation of thieno[3,2-d]pyrimidine derivatives. This can be achieved by cyclizing 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The resulting thieno[3,2-d]pyrimidine-4-ones are then further reacted with azetidin-3-yl derivatives and cyclopropanecarboxamide to form the target compound .
Chemical Reactions Analysis
N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
Scientific Research Applications
N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)cyclopropanecarboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antitumor agent.
Biological Research: The compound is used in studies related to enzyme inhibition, particularly targeting enzymes involved in cancer progression.
Industrial Applications: It is explored for its potential use in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as EZH2, which play a role in cancer cell proliferation . The compound binds to the active site of the enzyme, preventing its normal function and leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)cyclopropanecarboxamide can be compared with other thienopyrimidine derivatives:
Thieno[3,2-d]pyrimidine-4-ones: These compounds share a similar core structure but differ in their substituents, leading to variations in biological activity.
Thieno[3,4-b]pyridine derivatives: These compounds have a different ring fusion pattern, which can result in different biological properties.
EZH2 Inhibitors: Other compounds targeting EZH2, such as tazemetostat, have been studied for their antitumor activity.
Properties
IUPAC Name |
N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c18-13(8-1-2-8)16-9-5-17(6-9)12-11-10(3-4-19-11)14-7-15-12/h3-4,7-9H,1-2,5-6H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPWBZTYSWEHOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2CN(C2)C3=NC=NC4=C3SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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